Z-6-Aminohexanoic acid
Description
Systematic Nomenclature and Synonyms
Z-6-Aminohexanoic acid is systematically named 6-(benzyloxycarbonylamino)hexanoic acid , reflecting its structural features: a hexanoic acid backbone modified by a benzyloxycarbonyl (Z) protective group on the ε-amino group. The International Union of Pure and Applied Chemistry (IUPAC) name further clarifies its substitution pattern as 6-[(phenylmethoxy)carbonylamino]hexanoic acid .
This compound is widely recognized by synonyms across scientific literature and commercial catalogs, including:
- N-Carbobenzoxy-6-aminohexanoic acid
- N-Benzyloxycarbonyl-ε-aminocaproic acid
- Z-ε-Ahx-OH (abbreviated notation in peptide chemistry)
- 6-(Benzyloxycarbonylamino)caproic acid.
These synonyms emphasize its protective group (carbobenzyloxy or Z-group) and its relationship to ε-aminocaproic acid, a lysine analogue.
Molecular Formula and Weight
The molecular formula of this compound is C₁₄H₁₉NO₄ , derived from the hexanoic acid scaffold (C₆H₁₁O₂) modified by a benzyloxycarbonylamino group (C₇H₈NO₂). Its molecular weight, calculated as 265.31 g/mol , aligns with high-purity synthetic standards (>98%) reported in chromatographic analyses.
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₉NO₄ |
| Exact mass | 265.1314 g/mol |
| Monoisotopic mass | 265.1314 Da |
| Purity (HPLC) | ≥98.0% |
The compound’s purity is critical for applications in peptide synthesis, where residual impurities could interfere with coupling reactions.
Crystallographic Data and Spatial Configuration
While crystallographic data for this compound remain unreported, structural insights can be inferred from related compounds. For example, ε-aminocaproic acid (the unprotected analogue) crystallizes in a monoclinic system with hydrogen-bonded chains stabilized by amino-carboxylate interactions. The Z-group introduces steric bulk, likely favoring extended conformations to minimize steric clashes between the benzyl moiety and the alkyl chain.
Nuclear magnetic resonance (NMR) studies of 6-aminohexanoic acid (CAS 60-32-2) reveal key spatial features:
- ¹H NMR (500 MHz, D₂O) : Resonances at δ 1.37–2.19 ppm (methylene protons) and δ 3.00 ppm (α-proton adjacent to the amino group).
- ¹³C NMR : Signals at δ 28.1–42.1 ppm (aliphatic carbons) and δ 186.4 ppm (carboxylic acid carbon).
These data suggest that the Z-group’s aromatic ring (δ ~7.3–7.5 ppm in ¹H NMR) would further split signals due to magnetic anisotropy.
Tautomeric and Ionic States in Aqueous Solutions
In aqueous solutions, this compound exhibits pH-dependent ionic states:
- At physiological pH (7.4) : The carboxyl group (pKₐ ≈ 2.4) is deprotonated (−COO⁻), while the ε-amino group (pKₐ ≈ 9.8) remains protonated (−NH₃⁺), forming a zwitterion.
- Under acidic conditions (pH < 2) : Both groups are protonated, yielding a cationic species (+NH₃−CH₂−COOH).
- Under basic conditions (pH > 10) : Deprotonation of the amino group results in an anionic species (−NH−CH₂−COO⁻).
The Z-group’s benzyloxycarbonyl moiety remains neutral across biologically relevant pH ranges, ensuring solubility in polar aprotic solvents like dimethylformamide (DMF) and methanol. Tautomerism is negligible due to the absence of enolizable hydrogens, though the compound may adopt multiple rotameric states around the C−N bond of the carbamate linkage.
Properties
IUPAC Name |
6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-13(17)9-5-2-6-10-15-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQDBVWDABAAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173107 | |
| Record name | 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1947-00-8 | |
| Record name | N-(Benzyloxycarbonyl)-6-aminohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1947-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947008 | |
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| Record name | 1947-00-8 | |
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| Record name | 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00173107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.135 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Z-6-Aminohexanoic acid can be synthesized through a biocatalytic sequence involving the use of redox modules. This method allows for the regeneration of the co-factor required for each step in the successive step . The synthesis involves the use of methanol and water as solvents, achieving up to 75% conversion from the starting material .
Industrial Production Methods: In industrial settings, this compound is produced through the ring-opening hydrolysis of caprolactam. This process is crucial in the polymerization of Nylon-6, where this compound serves as an intermediate .
Chemical Reactions Analysis
Types of Reactions: Z-6-Aminohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Role in Peptide Synthesis:
Z-6-aminohexanoic acid serves as a critical building block in the synthesis of peptide-based drugs. Its hydrophobic and flexible structure allows for the modification of peptides to enhance their biological activity. For instance, it has been utilized to improve the selectivity and efficacy of antimicrobial peptides by replacing specific amino acids without compromising the overall structure .
Clinical Applications:
This compound is clinically significant as an antifibrinolytic agent, effectively inhibiting fibrinolysis by blocking proteolytic enzymes like plasmin. It is used in treating bleeding disorders and has FDA approval for various medical applications, including controlling perioperative bleeding .
Biochemical Research
Enzyme Inhibition Studies:
this compound is instrumental in biochemical research focused on enzyme inhibition. It aids in understanding metabolic pathways and identifying potential therapeutic targets. For example, studies have shown that peptides modified with this compound exhibit enhanced cell selectivity and reduced cytotoxicity against mammalian cells while maintaining antibacterial properties .
Peptide Design:
Research has demonstrated that incorporating this compound into peptide structures can lead to improved pharmacological profiles. A notable case involved the development of a peptide analog that displayed enhanced analgesic effects compared to its unmodified counterpart .
Polymer Chemistry
Nylon Production:
this compound is a key monomer in the production of nylon-6 and nylon-66 polyamides. Its role in polymerization processes is well-established, contributing to the creation of synthetic fibers with desirable mechanical properties .
Modification of Polymer Properties:
Incorporating this compound into polymer formulations enhances flexibility and strength. This application is particularly relevant in developing advanced materials for various industrial uses .
Cosmetic Industry
Skin Repair and Moisturization:
In cosmetics, this compound is valued for its moisturizing properties and ability to promote skin repair. It is included in skincare formulations aimed at improving skin hydration and texture, appealing to consumers seeking effective cosmetic solutions .
Food Industry
Nutritional Enhancement:
this compound can be used as a food additive to improve the nutritional profile of products by enhancing amino acid content. This application caters to health-conscious consumers looking for enriched food options .
Case Studies
Mechanism of Action
Z-6-Aminohexanoic acid exerts its effects by inhibiting enzymes that bind to lysine residues. It is a potent inhibitor of proteolytic enzymes such as plasmin, which is responsible for fibrinolysis . The compound binds to the active site of these enzymes, preventing them from cleaving their substrates and thereby reducing fibrinolysis .
Comparison with Similar Compounds
Key Observations :
- The Z-group in this compound increases hydrophobicity and molecular weight compared to the unprotected form.
- 6-Acrylamidohexanoic acid introduces a reactive acrylamide group (CH₂=CHCONH-), enabling polymerization applications .
Functional Insights :
- The Z-group enhances synthetic control in multi-step reactions but requires deprotection (e.g., hydrogenolysis) for final product isolation .
Biological Activity
Z-6-Aminohexanoic acid (Z-6-AHA) is a synthetic derivative of the naturally occurring amino acid 6-aminohexanoic acid (6-AHA), primarily recognized for its role in various biological and therapeutic applications. This compound has garnered attention due to its unique structural properties and biological activities, particularly in antifibrinolytic therapy, antimicrobial applications, and as a chemical chaperone. The following sections detail the biological activity of Z-6-AHA, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a hydrophobic, flexible structure that allows it to mimic lysine in biochemical interactions. This structural similarity underpins its mechanism of action in various biological processes, particularly its ability to inhibit fibrinolysis by competing with lysine binding sites on plasminogen and plasmin.
The primary mechanism of action for Z-6-AHA involves its interaction with the fibrinolytic system. By mimicking lysine, Z-6-AHA binds to the lysine binding sites (LBS) on plasminogen and plasmin, effectively inhibiting their interaction with fibrin. This inhibition is significantly stronger than that observed with lysine itself, making Z-6-AHA a potent antifibrinolytic agent.
Key Findings:
- Z-6-AHA inhibits plasmin-induced fibrin degradation with a potency ten times greater than lysine .
- It has been shown to inhibit the amidolytic activity of plasmin when modified into various derivatives .
Antifibrinolytic Activity
Z-6-AHA is primarily used in clinical settings as an antifibrinolytic agent. Its efficacy in preventing excessive bleeding during surgical procedures is well-documented. A study involving healthy volunteers demonstrated that Z-6-AHA significantly reduced fibrinolysis without adversely affecting platelet function .
Table 1: Antifibrinolytic Activity Comparison
| Compound | IC50 (mM) | Effect on Platelet Function |
|---|---|---|
| This compound | 0.02 | Minimal effect |
| Lysine | 0.20 | Moderate effect |
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of Z-6-AHA and its derivatives. While 6-aminohexanoic acid itself does not exhibit direct antibacterial activity, its incorporation into peptide conjugates has enhanced their efficacy against various bacterial strains.
Case Study: Peptide Conjugates
- Peptide conjugates containing Z-6-AHA demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 37 μM .
- The mechanism appears to involve membrane disruption and cellular lysis, which is enhanced by the hydrophobic properties of Z-6-AHA .
Cytotoxicity Studies
The cytotoxic effects of Z-6-AHA and its derivatives have been evaluated in various cell lines. Notably, certain derivatives have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) at higher concentrations .
Table 2: Cytotoxicity Profile of Z-6-AHA Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H-EACA-NLeu-OH | MCF-7 | 25 |
| H-EACA-Leu-OH | Fibroblasts | >100 |
| This compound | DLD Colon Cancer | >200 |
Q & A
Q. What are the established protocols for synthesizing Z-6-aminohexanoic acid (Z-ε-Acp-OH) in peptide chemistry?
this compound is synthesized via Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols. Key steps include:
- Coupling : Use HBTU/HOBt activation with DIPEA in DMF for efficient amide bond formation.
- Side-chain protection : The ε-amino group of Z-ε-Acp-OH is protected with a benzyloxycarbonyl (Z) group to prevent undesired reactions during synthesis .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Reference the molecular weight (265.3 g/mol) and retention time (≈12–14 min under standard conditions) for validation .
Q. How does the hydrophobic and flexible structure of 6-aminohexanoic acid influence its role in peptide design?
The six-carbon chain of this compound introduces conformational flexibility, enabling:
- Linker applications : Spacing between functional domains in drug conjugates (e.g., antibody-drug conjugates) while maintaining solubility .
- Membrane permeability : Enhanced uptake in hydrophobic environments (e.g., lipid bilayers) compared to shorter-chain analogs. Validate via circular dichroism (CD) spectroscopy to assess secondary structure impacts .
Q. What spectroscopic methods are recommended for characterizing this compound in synthetic peptides?
- NMR : Use - and -NMR in DMSO-d6 to confirm the Z-protected ε-amino group (δ ≈ 7.3–7.4 ppm for benzyl protons) and absence of racemization.
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z 266.3) .
- FTIR : Confirm amide I (≈1650 cm) and II (≈1550 cm) bands for backbone integrity .
Q. How does this compound compare to other ω-amino acids (e.g., 5-aminovaleric acid) in stability studies?
Conduct accelerated degradation assays (pH 1–13, 37°C) to compare hydrolytic stability. This compound’s longer aliphatic chain confers greater resistance to enzymatic cleavage compared to 5-aminovaleric acid, as shown in simulated gastric fluid (SGF) assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when this compound is incorporated into cyclic peptides?
- Problem : Overlapping signals in NMR due to conformational isomers.
- Solution : Use variable-temperature NMR (VT-NMR) to distinguish dynamic equilibria. For ambiguous mass spectrometry peaks, employ tandem MS/MS to fragment and assign side-chain modifications .
Q. What computational models are effective for predicting the conformational impact of this compound in protein-ligand interactions?
- Molecular dynamics (MD) simulations : Parameterize the molecule using GAFF/AMBER force fields. Simulate in explicit solvent (e.g., TIP3P water) for ≥100 ns to analyze backbone flexibility.
- Docking studies : Use AutoDock Vina to assess binding affinity changes when Z-ε-Acp-OH replaces rigid linkers (e.g., PEG). Validate with SPR or ITC binding assays .
Q. What strategies mitigate aggregation issues in peptides containing multiple this compound residues?
- Optimize solvent systems : Use DMSO/water co-solvents (10–20% DMSO) during synthesis to improve solubility.
- Introduce charged residues : Add lysine or glutamic acid adjacent to Z-ε-Acp-OH to balance hydrophobicity. Monitor aggregation via dynamic light scattering (DLS) .
Q. How can researchers design experiments to evaluate this compound as a biodegradable linker in drug delivery systems?
- In vitro degradation : Incubate conjugates in PBS with esterase or lipase, and quantify release via LC-MS.
- In vivo tracking : Radiolabel the linker (e.g., ) and measure pharmacokinetics in rodent models. Compare half-life to non-degradable linkers (e.g., PEG-based) .
Data Analysis & Reporting
Q. How should researchers address discrepancies between computational predictions and experimental results in this compound applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
